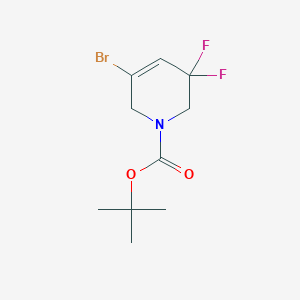

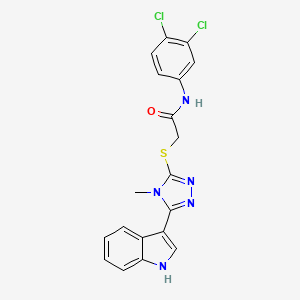

![molecular formula C21H16ClN5O2 B2426414 1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-69-8](/img/structure/B2426414.png)

1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound also contains a pyrazolo[3,4-d]pyrimidin-4-one moiety, which is a polycyclic aromatic compound with a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of readily available aromatic and aliphatic halides . The target compounds are obtained without isolation of potentially unstable organic azide intermediates .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a chlorophenyl group, a dihydroindolyl group, and a pyrazolopyrimidinone group . These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .Scientific Research Applications

Antimicrobial and Anticancer Agents

- A series of pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin and also exhibited substantial antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

- Pyrazolo[3,4-d]pyrimidines, which are analogues of the given compound, have shown affinity for A1 adenosine receptors. Specific derivatives with chlorophenyl groups exhibited significant activity in this context (Harden, Quinn, & Scammells, 1991).

Antitumor Evaluation

- Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antitumor activity on various cell lines. Notably, one derivative showed potent antitumor activity with IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Anti-5-Lipoxygenase Agents

- Novel pyrazolo[3,4-d]pyrimidines have been developed as both anticancer and anti-5-lipoxygenase agents. These compounds, structurally related to the specified compound, were tested for cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Phosphodiesterase 9 Inhibitor

- 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, closely related to the compound , has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is being developed for Alzheimer's disease treatment (Wunder et al., 2005).

Herbicidal Activity

- Derivatives of pyrazolo[3,4-d]pyrimidine, similar to the compound of interest, have shown significant herbicidal activities against specific plant species, highlighting their potential in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

properties

IUPAC Name |

1-(4-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O2/c22-15-5-7-16(8-6-15)27-20-17(11-24-27)21(29)25(13-23-20)12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFYCJKWXXFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

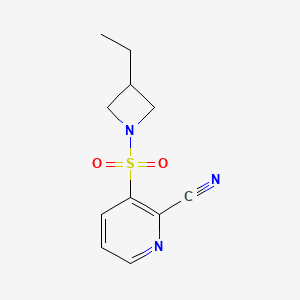

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)

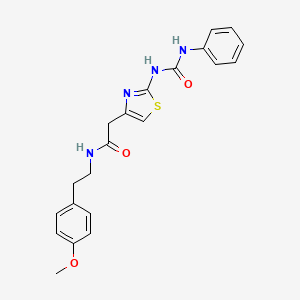

![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)

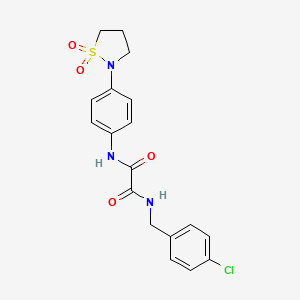

![[(2R)-oxetan-2-yl]methanol](/img/structure/B2426338.png)

![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)

![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)

![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)